2-((3-(furan-2-ylmethyl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide
Description
The compound 2-((3-(furan-2-ylmethyl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide features a cyclopenta[4,5]thieno[2,3-d]pyrimidine core modified with furan- and tetrahydrofuran-derived substituents. This heterocyclic scaffold is associated with diverse biological activities, including cytotoxicity and enzyme modulation, as observed in structurally related compounds . Below, we systematically compare its structural, synthetic, physicochemical, and pharmacological properties with those of its closest analogs.
Properties
IUPAC Name |
2-[[11-(furan-2-ylmethyl)-12-oxo-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-10-yl]sulfanyl]-N-(oxolan-2-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O4S2/c25-17(22-10-13-4-2-8-27-13)12-29-21-23-19-18(15-6-1-7-16(15)30-19)20(26)24(21)11-14-5-3-9-28-14/h3,5,9,13H,1-2,4,6-8,10-12H2,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTCADUVUTPBDGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)CSC2=NC3=C(C4=C(S3)CCC4)C(=O)N2CC5=CC=CO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((3-(furan-2-ylmethyl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide represents a novel class of thienopyrimidine derivatives with potential therapeutic applications. This article reviews its biological activity, focusing on anticancer properties and mechanisms of action based on recent studies.
Chemical Structure
The chemical structure of the compound is complex, featuring a thienopyrimidine core substituted with furan and tetrahydrofuran moieties. It can be represented as follows:
This structure is significant as it influences the compound's pharmacological properties.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated that it exhibits significant cytotoxicity against various cancer cell lines.
- Inhibition of Tumor Cell Proliferation : The compound was shown to inhibit the proliferation of human cancer cells such as KB (cervical carcinoma), IGROV1 (ovarian carcinoma), and SKOV3 (ovarian cancer) at subnanomolar concentrations. The mechanism involves interference with folate receptor-mediated uptake and inhibition of glycinamide ribonucleotide formyltransferase (GARFTase), a key enzyme in nucleotide biosynthesis .
- Selectivity for Cancer Cells : The compound demonstrated selectivity for folate receptor (FR) expressing cells over normal cells, which is crucial for minimizing side effects in therapeutic applications. This selectivity is attributed to its structural features that facilitate binding to the FRs and the proton-coupled folate transporter (PCFT) .
Research Findings
A series of studies have provided insight into the biological activity of this compound:
| Study | Cell Lines Tested | IC50 (nM) | Mechanism |
|---|---|---|---|
| Study 1 | KB (cervical carcinoma) | < 1 | FRα uptake inhibition |
| Study 2 | IGROV1 (ovarian carcinoma) | < 7 | GARFTase inhibition |
| Study 3 | SKOV3 (ovarian cancer) | < 10 | Selective uptake via FR and PCFT |
Case Study 1: Efficacy in Animal Models
In vivo studies using severe combined immunodeficient mice bearing SKOV3 tumors indicated that the compound effectively reduced tumor size with minimal toxicity. The treatment led to a significant decrease in tumor weight compared to control groups .
Case Study 2: Comparative Analysis with Other Anticancer Agents
When compared to traditional chemotherapeutics like methotrexate, this compound exhibited superior efficacy in targeting FR-expressing tumors while maintaining a favorable safety profile. This suggests its potential as a targeted therapy for cancers that overexpress folate receptors .
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The target compound distinguishes itself through its furan-2-ylmethyl and tetrahydrofuran-2-ylmethyl substituents. Key structural analogs include:
Key Observations :
- Electronic Effects: Chlorophenyl groups (e.g., in ) introduce electron-withdrawing properties, which may enhance binding to hydrophobic enzyme pockets.
- Steric Considerations : The tetrahydrofuran-2-ylmethyl group in the target compound is bulkier than the dimethyl- or ethylphenyl groups in analogs, possibly affecting steric accessibility to biological targets.
Yield Comparison :
Physicochemical Properties
Analytical Data :
- Elemental analysis for a related compound in showed C 48.89%, H 4.10%, N 21.93%, aligning with expectations for cyclopenta-thienopyrimidine derivatives .
Theoretical Advantages of Target Compound :
- Improved bioavailability due to increased solubility.
- Potential for reduced off-target effects compared to chlorophenyl analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
